6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfanylpyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(17)16-14/h1-7H,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIFHMUJBKTELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution of Halopyridine Derivatives
A prevalent method involves substituting a halogen atom at position 6 of pyridine-3-carboxylic acid derivatives with 4-chlorothiophenol.
Procedure :
- Starting Material : 6-Chloropyridine-3-carboxylic acid methyl ester.
- Reagents : 4-Chlorothiophenol, base (K₂CO₃ or Et₃N), polar aprotic solvent (DMF or DMSO).
- Conditions : 80–100°C, 12–24 hours under inert atmosphere.
- Mechanism : Base deprotonates the thiol to generate a thiolate nucleophile, which displaces chloride via a two-step addition-elimination mechanism.
Optimization Insights :
- Solvent Effects : DMF enhances reaction rates due to its high polarity and ability to stabilize ionic intermediates.
- Yield : 65–78% after column chromatography (silica gel, hexane/EtOAc).
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl-S Bond Formation
An alternative route employs Suzuki coupling to install the 4-chlorophenylsulfanyl group.
Procedure :
- Starting Material : 6-Bromopyridine-3-carboxylic acid methyl ester.
- Reagents : 4-Chlorophenylboronic acid, Pd(PPh₃)₄, base (Na₂CO₃), solvent (toluene/EtOH/H₂O).
- Conditions : 90°C, 8–12 hours.
- Yield : 70–82%.
Challenges :
- Competing Homocoupling : Minimized by rigorous exclusion of oxygen and use of fresh catalyst.
- Regioselectivity : Controlled by electronic effects of the pyridine ring.
Hydrazide Formation via Carboxylic Acid Derivatives
Hydrazinolysis of Esters
The methyl ester at position 3 is converted to carbohydrazide via hydrazine treatment.
Procedure :
- Starting Material : 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid methyl ester.
- Reagents : Hydrazine hydrate (80%), ethanol.
- Conditions : Reflux (78°C), 6–8 hours.
- Yield : 85–90%.
Side Reactions :
- Over-Hydrazination : Mitigated by stoichiometric control (1:1.2 ester-to-hydrazine ratio).
- Byproduct Formation : Ethanol acts as a proton shuttle to reduce imine formation.
Alternative Pathways and Novel Methodologies
One-Pot Tandem Synthesis
Recent advances describe a one-pot strategy combining NAS and hydrazide formation:
Steps :
- NAS of 6-chloropyridine-3-carbonitrile with 4-chlorothiophenol.
- Hydrolysis of nitrile to carboxylic acid using NaOH/H₂O₂.
- In situ hydrazide formation with hydrazine sulfate.
Advantages :
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Key Observations :
-
Sulfoxide formation occurs under mild oxidative conditions, while sulfones require stronger oxidants like KMnO<sub>4</sub>.
-
The electron-withdrawing pyridine ring enhances sulfur’s susceptibility to oxidation .
Condensation Reactions
The carbohydrazide (-CONHNH<sub>2</sub>) group reacts with aldehydes/ketones to form hydrazones, a key step in synthesizing bioactive derivatives.
| Carbonyl Compound | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethanol, reflux, 6h | N'-(4-Chlorobenzylidene)-6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide | 85 | |
| Acetophenone | Methanol, H<sub>2</sub>SO<sub>4</sub> (cat.), 12h | N'-(1-Phenylethylidene)-6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide | 72 |
Mechanistic Insight :
-
Acid catalysis facilitates imine bond formation via nucleophilic attack of the hydrazide’s NH<sub>2</sub> group on the carbonyl carbon.
Cyclization Reactions
The carbohydrazide moiety participates in cyclocondensation to form nitrogen-containing heterocycles.
Structural Impact :
-
Cyclization with CS<sub>2</sub> forms 1,3,4-oxadiazole, a pharmacophore in antimicrobial agents .
-
Phosphoryl chloride induces intramolecular dehydration to form oxazinones .
Nucleophilic Substitution at Sulfur
The sulfanyl group acts as a leaving group in nucleophilic aromatic substitution (SNAr).
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Morpholine | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C, 12h | 6-(Morpholin-4-yl)pyridine-3-carbohydrazide | 64 | |
| Sodium methoxide | MeOH, 60°C, 6h | 6-Methoxypyridine-3-carbohydrazide | 58 |
Reactivity Notes :
-
Electron-deficient pyridine activates the C-S bond for displacement by strong nucleophiles.
Acylation of the Hydrazide Group
The -NHNH<sub>2</sub> group reacts with acylating agents to form N-acyl derivatives.
Applications :
-
Acylated derivatives exhibit enhanced lipid solubility, improving bioavailability in medicinal chemistry .
Metal Complexation
The carbohydrazide group chelates transition metals, forming coordination complexes.
| Metal Salt | Conditions | Complex Formed | Reference |
|---|---|---|---|
| CuCl<sub>2</sub>·2H<sub>2</sub>O | Ethanol, 25°C, 3h | [Cu(L)<sub>2</sub>Cl<sub>2</sub>] | |
| Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O | Methanol, reflux, 6h | [Ni(L)(NO<sub>3</sub>)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>] |
Properties :
-
Cu(II) complexes show notable antibacterial activity against S. aureus (MIC = 8 µg/mL).
Reduction Reactions
The hydrazide group can be reduced to form amines under specific conditions.
Functional Utility :
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally similar to 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide exhibit a range of biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity . The presence of the chlorophenyl group enhances its efficacy, suggesting potential applications in treating bacterial infections.
Anticancer Potential
In vitro studies have assessed the anticancer activity of this compound against several cancer cell lines. Compounds with similar structures have been reported to induce cytotoxic effects on ovarian and breast cancer cells, suggesting that this compound may share these properties . The mechanism of action is likely linked to its interaction with biological targets involved in cell proliferation and apoptosis.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against multiple pathogens. Results indicated that this compound exhibited significant activity against Staphylococcus aureus with an MIC value of approximately 25 µg/mL, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The study revealed that at concentrations ranging from 10 to 100 µM, this compound significantly reduced cell viability in ovarian cancer cells by inducing apoptosis, thus supporting its potential use in cancer therapeutics .
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s carbohydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or interfering with cellular processes. The 4-chlorophenylsulfanyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide, we compare it structurally and functionally with three analogous compounds:
Structural and Functional Analogues
Physicochemical Properties
Key Research Findings
- The sulfanyl group in this compound enhances stability compared to amino or oxygen-linked analogs, as sulfur’s lower electronegativity reduces hydrolysis susceptibility .
- Carbohydrazide derivatives (e.g., Compound 15 and 30) exhibit diverse reactivity, forming pyrazolones or azides under varying conditions, which expands their utility in medicinal chemistry .
- Imidazopyridine-based compounds (e.g., Compound 30) demonstrate superior binding affinity to certain receptors compared to pyridine derivatives, likely due to increased π-π stacking interactions .
Notes
Limitations : Direct comparative pharmacological data for this compound are scarce; most inferences rely on structural analogs.
Synthetic Recommendations : Explore derivatization of the carbohydrazide group with heterocyclic aldehydes to enhance bioactivity .
Biological Activity
The compound 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide is a pyridine derivative that has garnered attention due to its potential biological activities. The presence of the 4-chlorophenyl and sulfanyl groups in its structure suggests a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing a sulfanyl group have been shown to possess strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| Control (Ciprofloxacin) | 2 | Standard Reference |
In a comparative study, derivatives showed varying degrees of inhibition against tested pathogens, suggesting that the substitution pattern on the phenyl ring significantly influences antibacterial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| Ovarian Cancer | TBD | This compound |
| Breast Cancer | TBD | This compound |
In studies evaluating the cytotoxicity against ovarian and breast cancer cells, derivatives exhibited moderate to high cytotoxicity with minimal toxicity to non-cancerous cells, indicating a selective action that is desirable in cancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory properties of similar pyridine derivatives have been documented in literature. Compounds with sulfanyl groups have shown promise in inhibiting pro-inflammatory cytokines, which is critical in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives against Salmonella typhi and Bacillus subtilis. The results indicated that compounds with a sulfanyl moiety exhibited stronger activity compared to those without .
- Cytotoxicity Assessment : In a separate investigation, the cytotoxic effects of several pyridine-based compounds were assessed using MTT assays on cancer cell lines. The results demonstrated that the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity profile .
Q & A
Q. What are the established synthetic routes for 6-[(4-chlorophenyl)sulfanyl]pyridine-3-carbohydrazide, and how can reaction conditions be optimized for academic-scale preparation?
- Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors with chlorophenyl thiol derivatives. A common approach uses dehydrating agents like phosphorus oxychloride under reflux to form the pyridine-carbohydrazide backbone . For optimization, control reaction parameters such as solvent polarity (e.g., DMF or toluene), catalyst selection (e.g., Pd/C for coupling reactions), and stoichiometric ratios of intermediates. Monitor progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Use 1H/13C NMR to confirm the pyridine ring substitution pattern and sulfanyl linkage. Mass spectrometry (MS) validates molecular weight, while FT-IR identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). For purity assessment, combine HPLC with UV-Vis detection (λ ~260–280 nm for aromatic systems) .
Q. How should researchers approach purification of this compound to achieve >95% purity for biological assays?
- Methodological Answer: Employ gradient recrystallization using ethanol/water mixtures to remove unreacted precursors. For persistent impurities, use flash chromatography with silica gel and a hexane/ethyl acetate mobile phase (3:1 ratio). Confirm purity via melting point analysis and comparative TLC against known standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃). Wear nitrile gloves and chemical-resistant aprons due to potential skin irritation. Store the compound in amber vials at 4°C under inert gas to prevent hydrolysis. Conduct regular waste audits for chlorinated byproducts .
Advanced Research Questions
Q. How can computational chemistry be integrated into designing novel derivatives of this compound for targeted biological activity?
- Methodological Answer: Apply quantum chemical calculations (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Use molecular docking to screen derivatives against biological targets (e.g., bacterial enzymes). Validate predictions with parallel synthesis and bioassays, creating a feedback loop to refine computational models .
Q. What mechanistic insights guide the optimization of substitution reactions at the chlorophenyl moiety?
- Methodological Answer: Study nucleophilic aromatic substitution (SNAr) kinetics under varying bases (e.g., KOtBu vs. NaOMe) and solvents (polar aprotic vs. protic). Use Hammett plots to correlate substituent effects with reaction rates. For meta-substitution challenges, explore directing groups or transition-metal catalysis .
Q. How should researchers address contradictory bioassay results in antimicrobial studies of derivatives?
Q. What strategies resolve discrepancies in reaction yields during scale-up from milligram to gram quantities?
- Methodological Answer: Analyze heat and mass transfer limitations using reaction calorimetry . Switch from batch to flow reactors for exothermic steps. Implement in-line PAT (Process Analytical Technology), such as FT-IR monitoring, to detect intermediate degradation. Optimize stirring rates and catalyst loading to mitigate diffusion issues .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer: Design a congeneric series with controlled variations (e.g., substituents at pyridine C-2/C-5 positions). Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, molar refractivity) with bioactivity data. Validate hypotheses via X-ray crystallography of protein-ligand complexes .
Data Contradiction Analysis
Q. How should researchers validate unexpected spectral data (e.g., anomalous NMR shifts) in derivative synthesis?
- Methodological Answer:
Re-run NMR with deuterated solvents of higher purity (e.g., DMSO-d6 vs. CDCl3). Compare experimental shifts with computed chemical shifts (via ACD/Labs or ChemDraw). For complex splitting patterns, use 2D NMR (COSY, HSQC) to resolve coupling networks. Cross-check with high-resolution MS to rule out isotopic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
